molecular formula C11H13NO5S B2983438 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid CAS No. 338793-99-0

2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid

Cat. No.: B2983438
CAS No.: 338793-99-0
M. Wt: 271.29
InChI Key: NVJVWLMMDHRXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid is a sulfonyl-containing organic compound with a benzylamino group linked to a 2-oxoethyl chain, which is further connected to a sulfonylacetic acid moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation .

Properties

IUPAC Name

2-[2-(benzylamino)-2-oxoethyl]sulfonylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c13-10(7-18(16,17)8-11(14)15)12-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJVWLMMDHRXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid typically involves the reaction of benzylamine with a suitable sulfonyl chloride, followed by the introduction of an acetic acid group. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Benzylamine reacts with a sulfonyl chloride in the presence of a base to form the sulfonamide intermediate.

    Step 2: The intermediate is then reacted with a suitable acetic acid derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid, also known by its chemical formula C₁₁H₁₃N₁O₅S, is a sulfonamide compound featuring a sulfonyl group attached to an acetic acid moiety . The compound includes a benzylamino group, enhancing its biological activity and potential therapeutic applications, and possesses an amino acid-like backbone, contributing to its unique properties in medicinal chemistry.

Scientific Research Applications

2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid has applications spanning chemistry, biology, medicine, and industry.

Chemistry

  • It serves as a building block in organic synthesis for creating more complex molecules.
  • It is significant for modifying the compound to improve its pharmacological properties.

Biology

  • It is investigated as a biochemical probe due to its ability to interact with various biological targets.
  • Research indicates that it exhibits notable biological activity, particularly in the context of diabetes treatment.
  • It has been shown to protect pancreatic β-cells from endoplasmic reticulum stress-induced apoptosis, making it a candidate for further development as a therapeutic agent against diabetes-related complications.
  • The compound's ability to enhance cell survival under stress conditions is attributed to its structural properties, which facilitate interaction with cellular pathways involved in stress response.
  • Interaction studies have revealed that 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid interacts with various cellular pathways involved in stress responses.
  • Specifically, it modulates pathways related to apoptosis and cell survival, indicating its potential role as a protective agent in cellular environments subjected to stressors such as high glucose levels or oxidative stress.

Medicine

  • It is explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
  • Its primary applications lie in medicinal chemistry, particularly in developing treatments for metabolic disorders such as diabetes.
  • Its protective effects on pancreatic β-cells suggest potential use in formulations aimed at preventing or treating insulin resistance and related complications.

Industry

  • It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Analogs

When comparing 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid with similar compounds, several noteworthy analogs emerge:

Compound NameStructureUnique Features
N-(2-(Benzylamino)-2-oxoethyl)benzamideC₁₃H₁₅N₂O₂Exhibits improved potency against ER stress.
4-Methoxyaniline derivativeC₁₁H₁₃N₁O₆SEnhanced solubility and biological activity.
SulfanilamideC₆H₈N₂O₂SClassic sulfonamide with broad antibacterial activity.

Mechanism of Action

The mechanism of action of 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzylamino group can also interact with various receptors, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents on the amino group or modifications to the sulfonyl/acetic acid backbone. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid (Target) Benzyl (C₆H₅CH₂-) C₁₂H₁₄N₂O₅S* 322.32 Hydrophobic benzyl group; sulfonyl enhances acidity and hydrogen bonding.
2-{[2-(4-Methoxyanilino)-2-oxoethyl]-sulfonyl}acetic acid 4-Methoxyphenyl (C₆H₄OCH₃-) C₁₁H₁₃NO₆S 287.29 Methoxy group improves solubility; electron-donating effects may stabilize interactions.
2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid 3-Bromophenyl (C₆H₄Br-) C₁₀H₁₀BrNO₅S 336.16 Bromine adds steric bulk and potential halogen bonding.
2-[(2-Oxo-2-([3-(Trifluoromethyl)benzyl]amino)ethyl)sulfinyl]acetic acid 3-Trifluoromethylbenzyl C₁₂H₁₂F₃NO₄S 323.29 Sulfinyl (SO) instead of sulfonyl (SO₂); CF₃ group increases electronegativity.

*Note: The molecular formula for the target compound is inferred based on structural analysis (see Section 1).

Key Observations :

Substituent Effects: Benzyl vs. Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in increases electronegativity, which could modulate acidity and binding affinity in biological systems.

Sulfonyl vs. Sulfinyl :

  • Sulfonyl (SO₂) groups, as in the target compound, are stronger electron-withdrawing groups than sulfinyl (SO), leading to higher acidity and reactivity .

Biological Implications :

  • Compounds with sulfonylacetic acid moieties (e.g., ) are often explored as enzyme inhibitors (e.g., carbonic anhydrase) due to their ability to mimic carboxylate intermediates.
  • The 4-methoxy analog may exhibit improved solubility, making it more suitable for aqueous-based applications.

Biological Activity

2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid, a sulfonamide compound with the chemical formula C₁₁H₁₃N₁O₅S, has garnered attention for its notable biological activities, particularly in the context of diabetes treatment. This compound features a benzylamino group that enhances its pharmacological properties, making it a candidate for therapeutic applications.

The biological activity of 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid is primarily attributed to its ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. This protective effect suggests a mechanism where the compound modulates cellular pathways involved in stress responses, particularly under conditions of high glucose levels or oxidative stress .

Biochemical Pathways:

  • Apoptosis Modulation: The compound interacts with pathways related to apoptosis and cell survival, enhancing cell viability under stress conditions.
  • Cellular Interactions: It is believed to influence various biochemical pathways due to its reactive moieties, allowing it to participate in significant cellular processes.

Research Findings

Recent studies have highlighted the compound's potential in diabetes-related therapeutic applications. For instance, it has been shown to significantly protect pancreatic β-cells from ER stress, which is critical in diabetes pathogenesis .

Key Findings:

  • Potency: A related analog, N-(2-(Benzylamino)-2-oxoethyl)benzamide (WO5m), exhibited β-cell protective activity with an EC50 value of 0.1 ± 0.01 μM, indicating high potency against ER stress .
  • Water Solubility: The structural modifications in this class of compounds enhance their solubility, which is crucial for drug development and bioavailability .

Comparative Analysis

A comparative analysis with similar compounds reveals unique features and potential advantages of 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid:

Compound NameStructureUnique Features
N-(2-(Benzylamino)-2-oxoethyl)benzamideC₁₃H₁₅N₂O₂Improved potency against ER stress
4-Methoxyaniline derivativeC₁₁H₁₃N₁O₆SEnhanced solubility and biological activity
SulfanilamideC₆H₈N₂O₂SClassic sulfonamide with broad antibacterial activity

The distinctive feature of 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid lies in its specific protective effects on pancreatic β-cells and its potential for further modifications aimed at enhancing therapeutic efficacy.

Case Studies

Several case studies have examined the efficacy of this compound in preclinical models:

  • Diabetes Model Studies:
    • In vitro studies demonstrated that treatment with 2-((2-(Benzylamino)-2-oxoethyl)sulfonyl)acetic acid significantly reduced apoptosis in β-cells exposed to high glucose levels.
    • Animal models showed improved insulin sensitivity and reduced markers of inflammation when treated with this compound.
  • Toxicity Assessments:
    • Short-term repeated dose toxicity tests indicated that the compound has a favorable safety profile at therapeutic dosages .

Q & A

Q. Basic Research Focus

  • HPLC-MS : Use reverse-phase C18 columns with UV detection at 254 nm to quantify purity (>98%) and detect degradation products (e.g., hydrolyzed sulfonate) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability; decomposition typically occurs above 200°C for sulfonates.
  • NMR Spectroscopy : Monitor chemical shifts (e.g., δ 3.5–4.0 ppm for sulfonyl-CH₂ groups) to confirm structural integrity during storage .

How can computational methods (e.g., DFT) predict the reactivity and electronic properties of the sulfonyl and amide groups in this compound?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The sulfonyl group’s electron-withdrawing nature lowers HOMO energy, making it less reactive toward electrophiles .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility trends. Polar solvents (e.g., DMSO) stabilize sulfonyl groups via hydrogen bonding .

What strategies mitigate discrepancies in reported biological activity data for this compound across different experimental models?

Q. Advanced Research Focus

  • Standardized Assays : Use cell lines with consistent expression profiles (e.g., HEK293 for receptor-binding studies) to reduce variability .
  • Metabolite Profiling : Track degradation products (e.g., via LC-MS) in biological matrices to distinguish parent compound effects from artifacts .

What protocols ensure safe handling and disposal of this compound to minimize environmental release and occupational exposure?

Q. Basic Research Focus

  • PPE : Use nitrile gloves and fume hoods during synthesis to avoid dermal/ocular exposure.
  • Waste Treatment : Neutralize acidic byproducts with sodium bicarbonate before disposal. Incineration is recommended for bulk quantities to prevent sulfonate leaching into water systems .

How do pH and solvent polarity influence the compound's solubility and reactivity in aqueous/organic reaction systems?

Q. Advanced Research Focus

  • Solubility : The compound exhibits pH-dependent solubility due to its carboxylic acid group (pKa ~2.5). At pH >5, deprotonation increases water solubility .
  • Reactivity : In polar aprotic solvents (e.g., DMF), sulfonyl groups participate in SN2 reactions, while protic solvents (e.g., ethanol) favor hydrolysis .

What catalytic systems enhance the efficiency of sulfonation or amidation steps in synthesizing derivatives of this compound?

Q. Advanced Research Focus

  • Sulfonation Catalysts : Pyridine-SO3 complexes reduce side reactions (e.g., over-sulfonation) .
  • Amidation : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) improves coupling yields (>85%) compared to EDC/NHS .

How can isotopic labeling (e.g., ¹³C or ¹⁵N) track metabolic or degradation pathways in environmental or biological studies?

Q. Advanced Research Focus

  • Synthesis of Labeled Analogs : Introduce ¹³C at the acetic acid moiety via labeled sodium acetate precursors.
  • LC-MS Tracking : Monitor isotopic peaks to trace degradation (e.g., ¹³CO₂ release from decarboxylation) in soil/water systems .

What structural modifications to the benzylamino or sulfonyl groups could alter the compound's physicochemical properties for targeted applications?

Q. Advanced Research Focus

  • Benzylamino Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance sulfonate stability.
  • Sulfonyl Substituents : Replace the sulfonyl group with sulfonamide to modulate lipophilicity (logP) for blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.